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Compound of Interest

Compound Name: N-cyclohexyl-3-methylaniline

Cat. No.: B8652107 Get Quote

N-cyclohexyl-3-methylaniline is an N-substituted aromatic amine. Compounds within this

class are prevalent as intermediates in the synthesis of pharmaceuticals, agrochemicals, and

dyes. Identifying these molecules and distinguishing them from their structural isomers is a

critical task in quality control, impurity profiling, and forensic analysis. Gas chromatography

coupled with mass spectrometry (GC-MS) is the definitive technique for this purpose, offering

high-resolution separation and structural elucidation through characteristic fragmentation

patterns.

This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pathways

of N-cyclohexyl-3-methylaniline. We will deconstruct its mass spectrum by applying

fundamental principles of mass spectrometry and compare its fragmentation behavior to that of

its key structural isomers, N-cyclohexyl-2-methylaniline and N-cyclohexyl-4-methylaniline. This

comparative approach, grounded in experimental logic, serves as a practical framework for

researchers in analytical and organic chemistry.

Predicted Fragmentation Pathways of N-cyclohexyl-
3-methylaniline
The structure of N-cyclohexyl-3-methylaniline (Molecular Weight: 189.30 g/mol ) dictates its

fragmentation under electron ionization. The key structural features are the 3-methylaniline (m-

toluidine) moiety and the N-linked cyclohexyl ring. The fragmentation is primarily driven by the

stabilization of charge on the nitrogen atom and the aromatic ring.
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The molecular ion (M•+) is expected at m/z 189. The odd molecular weight is consistent with

the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will

have an odd nominal molecular weight.

The major fragmentation routes are predicted to be:

Alpha-Cleavage at the Cyclohexyl Ring: The most favorable initial fragmentation is the

cleavage of the C-C bond alpha to the nitrogen within the cyclohexyl ring, leading to the loss

of an ethyl radical (•C₂H₅).

Loss of the Cyclohexyl Ring: Cleavage of the C-N bond can result in the loss of a cyclohexyl

radical or cyclohexene.

Benzylic Cleavage and Rearrangements: The methyl group on the aniline ring can influence

fragmentation, potentially leading to the formation of tropylium or azatropylium-type ions.

Diagram: Predicted Major Fragmentation Pathways
The following diagram illustrates the primary fragmentation routes originating from the

molecular ion of N-cyclohexyl-3-methylaniline.
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Primary Fragmentation

Secondary Fragmentation

N-cyclohexyl-3-methylaniline
Molecular Ion (M•+)

m/z = 189

Loss of •CH₃

[M-15]+
m/z = 174

- •CH₃

Loss of •C₂H₅ (alpha-cleavage)
[M-29]+

m/z = 160

- •C₂H₅

Loss of C₃H₇•
[M-43]+

m/z = 146

- •C₃H₇

Loss of Cyclohexene (via H-rearrangement)
[M-82]+•

m/z = 107

- C₆H₁₀

Loss of Cyclohexyl Radical
[M-83]+

m/z = 106

- •C₆H₁₁

Tropylium Cation?
m/z = 91

- NH₂

3-Methylaniline Radical Cation
m/z = 107

Loss of HCN from m/z 106
m/z = 79

- HCN - •NH

Azatropylium Ion
m/z = 106

Base Peak Precursor
m/z = 106
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cyclohexyl-3-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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